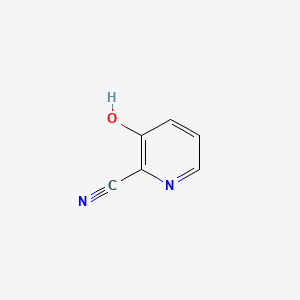

2-Cyano-3-hydroxypyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVFTOVNAKNVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239324 | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-35-4 | |

| Record name | 3-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyano-3-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Cyano-3-hydroxypyridine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available data on its structure, physical and chemical properties, reactivity, and spectral characteristics, presented in a format tailored for scientific and research applications.

Core Chemical Properties

This compound, also known as 3-Hydroxypicolinonitrile, is a substituted pyridine derivative. Its structure incorporates a nitrile group at the 2-position and a hydroxyl group at the 3-position, which contribute to its unique reactivity and potential for tautomerism.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| CAS Number | 932-35-4 | [1][2] |

| Appearance | Yellow to Dark Yellow Solid | [3] |

| Melting Point | 211-212 °C (decomposition) | [4] |

| 316 °C (literature) | [3] | |

| Boiling Point | 429.2 ± 30.0 °C (Predicted) | [4] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa (Predicted) | 2.58 ± 0.10 | [4] |

Note: Conflicting melting point data exists in the literature, which may be due to different experimental conditions or the presence of tautomers. The predicted boiling point and density values are based on computational models.

Tautomerism

A key chemical feature of this compound is its potential to exist in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for an equilibrium between the hydroxy form (this compound) and the pyridone form (3-cyano-1,2-dihydro-2-oxopyridine). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many pyridone/hydroxypyridine systems, the pyridone tautomer is favored in the solid state and in polar solvents.

Spectral Data

Table 2: Predicted and Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons are expected in the δ 110-160 ppm region. The carbon of the nitrile group (C≡N) would likely appear around δ 115-120 ppm, and the carbon bearing the hydroxyl group would be shifted downfield. |

| FT-IR (cm⁻¹) | - O-H stretch (broad): ~3200-3600- C-H stretch (aromatic): ~3000-3100- C≡N stretch: ~2220-2260- C=C and C=N stretches (aromatic ring): ~1400-1600- C-O stretch: ~1200-1300 |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 120. Fragmentation patterns may involve the loss of HCN (m/z = 27), CO (m/z = 28), and other fragments characteristic of the pyridine ring. |

Synthesis and Purification

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the cyanation of 3-hydroxypyridine. This could potentially be achieved through methods like the Reissert-Kaufmann reaction or by direct cyanation using a suitable cyanide source and an activating agent. Another approach could involve the construction of the pyridine ring from acyclic precursors.

Purification

Recrystallization is a common method for the purification of solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar organic molecules include ethanol, methanol, water, or mixtures thereof. Without a specific published procedure, solvent screening would be necessary to determine the optimal conditions for the recrystallization of this compound.

Reactivity

The reactivity of this compound is dictated by its three main functional components: the pyridine ring, the hydroxyl group, and the nitrile group.

-

Pyridine Ring: The pyridine ring is generally an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. However, it can undergo electrophilic substitution under harsh conditions.

-

Hydroxyl Group: The hydroxyl group can act as a nucleophile and can be alkylated or acylated. Its acidic proton can be removed by a base, forming a phenoxide-like species which is a stronger nucleophile.

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathway involvement of this compound are not well-documented in publicly available literature, the cyanopyridine scaffold is present in a number of biologically active molecules. Derivatives of cyanopyridines have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Identification

| Hazard Class | Category | Signal Word | Pictogram(s) |

| Acute toxicity, oral | 3 | Danger | GHS06 (Skull and Crossbones) |

| Acute toxicity, dermal | 3 | Danger | GHS06 (Skull and Crossbones) |

| Acute toxicity, inhalation | 3 | Danger | GHS06 (Skull and Crossbones) |

| Skin corrosion/irritation | 2 | Warning | GHS07 (Exclamation Mark) |

| Serious eye damage/eye irritation | 2 | Warning | GHS07 (Exclamation Mark) |

Data sourced from publicly available safety data sheets.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for hazard assessment without consulting an official SDS. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Structural Analysis of 3-Hydroxypicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-hydroxypicolinonitrile (3-HPN), a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines which are frequently found in biologically active molecules.[1][2] Due to the limited availability of a complete experimental dataset for 3-hydroxypicolinonitrile, this guide incorporates data from its derivatives and outlines the standard experimental and computational methodologies for its full structural elucidation.

Physicochemical Properties

3-Hydroxypicolinonitrile, also known as 3-hydroxy-2-cyanopyridine, is a small organic molecule with the chemical formula C₆H₄N₂O.[3] Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | PubChem[3] |

| Molecular Weight | 120.11 g/mol | PubChem[3] |

| IUPAC Name | 3-hydroxypridine-2-carbonitrile | PubChem[3] |

| CAS Number | 932-35-4 | PubChem[3] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-hydroxypicolinonitrile is expected to show distinct signals for the aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts and coupling constants are influenced by the electronic effects of the nitrile and hydroxyl substituents. Data from 4-substituted derivatives of 3-hydroxypicolinonitrile can be used to predict the spectral features of the parent compound.[1]

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms of the pyridine ring, the nitrile carbon, and the carbon bearing the hydroxyl group will each have characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Data for 4-Substituted 3-Hydroxypicolinonitrile Derivatives (in CDCl₃) [1]

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(tert-Butyl)-3-hydroxypicolinonitrile | 8.23 (d, J = 5.0 Hz, 1H), 7.38 (d, J = 4.9 Hz, 1H), 1.42 (s, 9H) | 155.3, 147.2, 144.2, 125.8, 121.5, 115.4, 35.3, 28.7 |

| 3-Hydroxy-4-phenylpicolinonitrile | 8.35 (d, J = 5.0 Hz, 1H), 7.59–7.49 (m, 5H), 7.41 (d, J = 5.0 Hz, 1H) | 153.0, 143.9, 137.4, 132.8, 130.1, 129.9, 128.6, 128.0, 122.2, 115.1 |

| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 8.33 (d, J = 4.7 Hz, 1H), 7.39 (m, 5H), 6.04 (br s, 1H), 2.45 (s, 3H) | 153.1, 143.9, 140.5, 137.5, 130.7, 129.7, 128.5, 127.9, 122.0, 115.2, 21.5 |

| 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile | 8.34 (d, J = 4.7 Hz, 1H), 7.49 (t, J = 8.0 Hz, 1H), 7.40 (d, J = 4.7 Hz, 1H), 7.06 (m, 2H), 6.99 (t, J = 2.0 Hz, 1H), 6.06 (br s, 1H), 3.87 (s, 3H) | 160.8, 152.9, 143.8, 137.2, 133.9, 131.3, 127.7, 122.2, 120.5, 115.6, 115.1, 114.2, 55.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-hydroxypicolinonitrile is expected to show characteristic absorption bands for the O-H, C≡N, and C=N/C=C bonds.

Table 2: Characteristic IR Absorption Bands for 4-Substituted 3-Hydroxypicolinonitrile Derivatives [1]

| Derivative | O-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) |

| 4-(tert-Butyl)-3-hydroxypicolinonitrile | ~3400 (broad) | 2231 | 1411 |

| 3-Hydroxy-4-phenylpicolinonitrile | ~3400 (broad) | 2232 | 1464 |

| 3-Hydroxy-4-(p-tolyl)picolinonitrile | ~3400 (broad) | 2232 | 1541, 1458 |

| 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile | ~3400 (broad) | 2229 | 1583, 1461 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxypicolinonitrile, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can provide clues about the connectivity of the atoms. HRMS data for several derivatives show the deprotonated molecule [M-H]⁻ as a prominent ion.[1]

Crystallographic and Computational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. As of this writing, a crystal structure for 3-hydroxypicolinonitrile has not been deposited in the Cambridge Structural Database. However, the general protocol for small molecule crystallography would be applicable.

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular geometry, bond lengths, bond angles, and electronic properties of 3-hydroxypicolinonitrile. These theoretical calculations can provide valuable insights into the molecule's structure and reactivity.

Experimental Protocols

Synthesis of 3-Hydroxypicolinonitrile Derivatives

A general procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles involves the N-O bond cleavage of isoxazolopyridines.[2]

-

To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol), potassium carbonate (K₂CO₃, 0.150 mmol) is added.[2]

-

The mixture is stirred at 60 °C for 30 minutes.[2]

-

The reaction is quenched by the addition of 1 M aqueous HCl.[2]

-

The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.[2]

-

The solvent is removed under reduced pressure to yield the 4-substituted 3-hydroxypicolinonitrile.[2]

NMR Sample Preparation

-

Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

If necessary, filter the solution to remove any particulate matter.

IR Sample Preparation (KBr Pellet Method)

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Single-Crystal X-ray Diffraction (General Workflow)

-

Crystal Growth: Grow single crystals of 3-hydroxypicolinonitrile of suitable size and quality (typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a small molecule like 3-hydroxypicolinonitrile.

Biological Context

While specific biological activities of 3-hydroxypicolinonitrile are not extensively documented, pyridine derivatives are known to undergo metabolism in biological systems. The metabolism of pyridines can involve oxidation, leading to the formation of various metabolites.[4] Further research is needed to elucidate the specific metabolic pathways and biological effects of 3-hydroxypicolinonitrile. The structural information presented in this guide is crucial for such future investigations, including structure-activity relationship (SAR) studies and the design of novel bioactive compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyano-3-hydroxypyridine CAS 932-35-4 properties

An In-depth Technical Guide to 2-Cyano-3-hydroxypyridine (CAS 932-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 932-35-4, is a heterocyclic organic compound that belongs to the pyridine family. Its structure, featuring both a cyano and a hydroxyl group on the pyridine ring, makes it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, reactivity, potential biological activities, and relevant experimental protocols.

Physicochemical Properties.[1][2][3][4]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 932-35-4 | [1][2][3] |

| Molecular Formula | C₆H₄N₂O | [1][2][3] |

| Molecular Weight | 120.11 g/mol | [1][2][3] |

| Appearance | Yellow to Dark Yellow Solid/Crystalline Powder | [4] |

| Melting Point | 211-212 °C (decomposes) | [1][5] |

| Boiling Point | 429.2 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.33 g/cm³ (Predicted) | [1] |

| Solubility | DMSO (Sparingly), Methanol (Slightly), Water: 66 g/L (20 °C) | [1][5] |

| pKa | 2.58 ± 0.10 (Predicted) | [1] |

| LogP | 1.1 | [5] |

| Flash Point | 213.4 °C | [1] |

| Refractive Index | 1.595 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectrum

A ¹H NMR spectrum for this compound is available, providing insights into the proton environments within the molecule.[1]

-

A publication by Wiley-VCH provides a ¹H NMR spectrum of 3-Hydroxypyridine-2-carbonitrile, which is a synonym for this compound. [1]

Note: Detailed interpretation of the spectrum requires access to the spectral data itself. Researchers should refer to spectral databases for the actual spectrum.

¹³C NMR, IR, and Mass Spectrometry

Reactivity and Tautomerism

The reactivity of this compound is dictated by the interplay of the electron-withdrawing cyano group and the hydroxyl group on the aromatic pyridine ring.

Tautomerism

This compound can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form.[6][7][8][9] The equilibrium between these tautomers is influenced by the solvent and the electronic nature of the substituents.[6][9] For 2- and 4-hydroxypyridines, the pyridone tautomer is generally favored due to aromaticity and the presence of a strong carbonyl bond.[7][8] The electron-withdrawing cyano group in this compound is expected to influence this equilibrium.[10]

Nucleophilic and Electrophilic Reactions

The pyridine nitrogen is basic and can be protonated or alkylated. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can undergo nucleophilic aromatic substitution, with the positions influenced by the existing substituents. The reactivity of related 2-cyano-3-nitroimidazo[1,2-a]pyridine shows that nitrogen and oxygen nucleophiles can substitute the 2-cyano group, while sulfur nucleophiles can substitute groups at the 3-position.[11]

Synthesis and Purification

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the cyanation of 3-hydroxypyridine. This would likely require activation of the pyridine ring and careful control of reaction conditions to achieve regioselectivity.

Purification:

Purification of cyanopyridine derivatives is typically achieved through recrystallization or column chromatography.[13] For a solid compound like this compound, recrystallization from a suitable solvent system would be a primary method.

Biological Activity and Applications in Drug Discovery

Cyanopyridine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[14] This class of compounds has shown potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Potential as Kinase Inhibitors

A notable area of interest is the development of cyanopyridine derivatives as kinase inhibitors.[14] Specifically, some cyanopyridine-containing compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3][14] Pim-1 kinase plays a crucial role in cell cycle progression, apoptosis, and drug resistance, making it an attractive target for cancer therapy.[1][3]

Pim-1 Kinase Signaling Pathway

The Pim-1 signaling pathway is a key regulator of cell survival and proliferation. Its transcription is often activated by the JAK/STAT pathway in response to cytokine signaling.[1][5] Once expressed, Pim-1 kinase phosphorylates a variety of downstream targets, including proteins involved in apoptosis (e.g., BAD) and cell cycle control (e.g., p21, p27), thereby promoting cell survival and proliferation.[2]

Caption: Potential role of this compound in the Pim-1 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of a compound's properties and biological activity.

Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Protocol)

While a specific protocol for this compound is not available, the following is a general one-pot synthesis for 2-amino-3-cyanopyridine derivatives under microwave irradiation, which can be adapted.[13]

Materials:

-

Appropriate aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol

-

Microwave reactor

Procedure:

-

Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask suitable for microwave synthesis.

-

Place the flask in a microwave oven and connect it to a refluxing apparatus.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After the reaction is complete, wash the mixture with a small amount of ethanol.

-

Purify the crude product by recrystallization from 95% ethanol.

In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)

The following is a general protocol for a luminescence-based in vitro kinase assay to determine the IC₅₀ of a potential Pim-1 inhibitor.[15][16]

Workflow:

Caption: General workflow for a luminescence-based Pim-1 kinase inhibition assay.

Materials:

-

Recombinant Pim-1 enzyme

-

Suitable Pim-1 peptide substrate

-

ATP

-

This compound (or other test inhibitor) dissolved in DMSO

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add:

-

1 µl of the diluted test compound or DMSO (for control).

-

2 µl of Pim-1 enzyme solution.

-

2 µl of a mixture of the peptide substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety Information

This compound is classified as a hazardous substance.[4]

-

Hazard Statements: The material is considered toxic.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Store locked up.[4]

-

First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting. Seek immediate medical attention in all cases of exposure.[4][17]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Its physicochemical properties are well-defined, although a complete set of experimental spectroscopic data is not yet publicly available. The reactivity of this molecule is governed by its functional groups, offering multiple avenues for synthetic modification. While its direct biological targets are still under investigation, the broader class of cyanopyridines has shown promise, particularly as inhibitors of the Pim-1 kinase signaling pathway. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 6. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

Tautomerism of 2-Cyano-3-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-cyano-3-hydroxypyridine. While direct experimental investigation of this specific molecule is not extensively documented in current scientific literature, this guide consolidates established principles of pyridine chemistry, analogous data from structurally related compounds, and theoretical considerations to build a robust framework for its study. We present predicted spectroscopic data, detailed experimental protocols for analysis, and a discussion of the factors influencing the tautomeric equilibrium, thereby offering a complete methodological resource for researchers.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric nature of substituted pyridines, particularly those bearing hydroxyl groups, is of critical importance as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions. This compound (also known as 3-hydroxypicolinonitrile) presents a compelling case for the study of tautomerism, featuring a dynamic equilibrium between its hydroxypyridine and pyridone forms. The interplay of the electron-withdrawing cyano group and the tautomerizable hydroxy group significantly influences this equilibrium. This guide serves as a foundational document for the synthesis, characterization, and quantitative analysis of the tautomerism of this compound.

The Tautomeric Equilibrium

This compound is expected to exist as an equilibrium between two primary tautomeric forms: the This compound (enol form) and the 3-cyano-1,2-dihydro-2-oxopyridine or 3-cyano-2(1H)-pyridone (keto form).

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium (defined by the tautomeric equilibrium constant, KT = [pyridone]/[hydroxypyridine]) is dictated by the relative thermodynamic stability of the two forms, which is influenced by several factors:

-

Solvent Polarity: Polar protic solvents are expected to favor the more polar pyridone (keto) form due to stabilization through hydrogen bonding. In contrast, non-polar solvents will likely favor the less polar hydroxypyridine (enol) form.[1]

-

Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, a significant stabilizing factor. The pyridone form, while still having aromatic character through delocalization of the nitrogen lone pair, has a partially disrupted aromatic system.

-

Electronic Effects: The electron-withdrawing cyano group at the 2-position influences the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby affecting the equilibrium.

-

Intermolecular Interactions: In the solid state and in concentrated solutions, the pyridone form is often favored due to its ability to form stable hydrogen-bonded dimers.[2]

Predicted Spectroscopic and Physicochemical Data

Due to the lack of specific experimental data for this compound in the literature, the following tables summarize the predicted physicochemical properties and spectroscopic data based on analysis of structurally similar compounds, such as 4,6-diaryl-3-cyano-2(1H)-pyridones and 2-hydroxypyridine.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| CAS Number | 932-35-4 |

| Appearance | Expected to be a yellow to dark yellow solid. |

| Melting Point | 316 °C (literature value for a commercial sample) |

Table 2: Predicted Spectroscopic Data for Tautomers of this compound

| Spectroscopic Technique | This compound (Enol Form) | 3-Cyano-2(1H)-pyridone (Keto Form) |

| ¹H NMR (in DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -OH proton. | Aromatic protons shifted compared to the enol form. A broad singlet for the N-H proton at δ 11.5-13.0 ppm. |

| ¹³C NMR (in DMSO-d₆) | Carbon bearing the -OH group (C3) expected around δ 150-155 ppm. | Carbonyl carbon (C2) expected around δ 160-165 ppm. |

| FT-IR (KBr pellet) | Broad O-H stretching band (~3200-3400 cm⁻¹). C≡N stretching band (~2220-2240 cm⁻¹). | N-H stretching band (~3000-3200 cm⁻¹). Strong C=O stretching band (~1640-1670 cm⁻¹). C≡N stretching band (~2215-2225 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maximum expected to be at a shorter wavelength compared to the keto form. | Absorption maximum expected to be at a longer wavelength due to the extended conjugation of the pyridone system. |

Table 3: Predicted Tautomeric Equilibrium Constant (KT) in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted KT = [Pyridone]/[Hydroxypyridine] |

| Cyclohexane | 2.0 | Hydroxypyridine | < 1 |

| Chloroform | 4.8 | Pyridone | > 1 |

| Ethanol | 24.6 | Pyridone | >> 1 |

| Water | 80.1 | Pyridone | >> 1 |

Note: The KT values are predictions based on the behavior of 2-hydroxypyridine and are intended to show the expected trend.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of the tautomerism of this compound, adapted from established procedures for related compounds.[1][3]

Synthesis of this compound

A plausible synthetic route involves the reaction of a suitable precursor, such as a substituted isoxazolopyridine, followed by N-O bond cleavage.[3]

Materials:

-

Substituted isoxazolopyridine precursor

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), dry

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the isoxazolopyridine precursor (0.100 mmol) in dry methanol (5.00 mL).

-

Add potassium carbonate (0.150 mmol) to the solution.

-

Stir the mixture at 60 °C for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction by adding 1 M aqueous HCl until the solution is acidic.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis of Tautomerism

Caption: Experimental workflow for the study of tautomerism.

4.2.1 NMR Spectroscopy

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Analysis:

-

Identify distinct sets of signals corresponding to the hydroxypyridine and pyridone tautomers.

-

Integrate the signals of unique protons for each tautomer (e.g., a well-resolved aromatic proton or the N-H/O-H proton if not undergoing rapid exchange).

-

Calculate the molar ratio of the two tautomers from the integral ratios. The equilibrium constant KT can be determined from this ratio.

-

4.2.2 FT-IR Spectroscopy

-

Sample Preparation: Prepare samples as KBr pellets for solid-state analysis and as solutions in solvents transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).

-

Data Acquisition: Record the FT-IR spectra over the range of 4000-400 cm⁻¹.

-

Analysis:

-

In the solid state, look for the presence of a strong C=O stretch (~1640-1670 cm⁻¹) and an N-H stretch (~3000-3200 cm⁻¹) to confirm the predominance of the pyridone form.[1]

-

In solution, observe changes in the relative intensities of the O-H and C=O stretching bands with varying solvent polarity.

-

4.2.3 UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis:

-

Deconvolute the overlapping spectra to identify the absorption maxima (λmax) for each tautomer.

-

Use the Beer-Lambert law and the molar absorptivities of the individual tautomers (which can be estimated using locked N-methyl and O-methyl derivatives) to determine the concentration of each tautomer and calculate KT.

-

Conclusion

The tautomerism of this compound is a subject of significant academic and pharmaceutical interest. Although direct experimental data is sparse, a comprehensive understanding can be built upon the extensive research conducted on analogous pyridine systems. This guide provides a theoretical framework, predictive data, and detailed experimental protocols to facilitate further investigation into this molecule. The methodologies outlined herein will enable researchers to fully characterize the tautomeric equilibrium of this compound, paving the way for its potential application in drug design and development. Further studies, including single-crystal X-ray diffraction and advanced computational modeling, are encouraged to provide a definitive picture of its tautomeric behavior.

References

- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 2-Cyano-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Cyano-3-hydroxypyridine, also known as 3-Hydroxypicolinonitrile. This document collates available data and presents standardized experimental protocols for its analysis. Additionally, it explores the potential biological significance of this class of compounds, offering a foundational resource for its application in research and drug development.

Compound Profile

This compound is a substituted pyridine derivative with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[1] Its structure, featuring a nitrile group and a hydroxyl group on the pyridine ring, suggests the potential for diverse chemical reactivity and biological activity. The presence of these functional groups makes spectroscopic analysis a critical tool for its characterization.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.5 | Doublet of doublets (dd) | J(H4,H5) ≈ 7-9, J(H4,H6) ≈ 1-2 |

| H-5 | 6.8 - 7.1 | Doublet of doublets (dd) | J(H5,H4) ≈ 7-9, J(H5,H6) ≈ 4-6 |

| H-6 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H6,H5) ≈ 4-6, J(H6,H4) ≈ 1-2 |

| -OH | 5.0 - 10.0 (variable) | Broad singlet (s) | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 (C-CN) | 115 - 125 |

| C-3 (C-OH) | 155 - 165 |

| C-4 | 120 - 130 |

| C-5 | 110 - 120 |

| C-6 | 145 - 155 |

| CN | 115 - 120 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is valuable for identifying the key functional groups present in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C≡N stretch (nitrile) | 2220 - 2260 | Medium-Strong, Sharp |

| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight.

| m/z Value | Proposed Fragment | Possible Fragmentation Pathway |

| 120 | [C₆H₄N₂O]⁺ | Molecular Ion (M⁺) |

| 93 | [C₅H₃NO]⁺ | Loss of HCN from the molecular ion |

| 92 | [C₅H₄N₂]⁺ | Loss of CO from the molecular ion |

| 65 | [C₄H₃N]⁺ | Loss of CO and HCN from the molecular ion |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

If desired, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if it is not.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

If using tandem mass spectrometry (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.

Visualization of Workflows and Potential Biological Relevance

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization.

Hypothetical Signaling Pathway and Biological Activity Assessment

While specific signaling pathways for this compound are not yet elucidated, the broader class of cyanopyridine derivatives has shown significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2] The following diagram outlines a hypothetical workflow for investigating the biological potential of this compound, inspired by the activities of related molecules.

References

An In-depth Technical Guide to 2-Cyano-3-hydroxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-hydroxypyridine, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique bifunctional nature, possessing both a cyano and a hydroxyl group on a pyridine ring, allows for versatile chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the design of kinase inhibitors for cancer therapy. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers in their drug discovery and development endeavors.

Molecular Properties

This compound, also known as 3-Hydroxypicolinonitrile, is a stable, solid compound under standard conditions. Its key molecular and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| CAS Number | 932-35-4 | [1][2] |

| Appearance | Solid | |

| Melting Point | 224-226 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

Representative Experimental Protocol: Cyanation of a Pyridine Derivative

The following protocol for the synthesis of 2-cyano-3-chloropyridine from 3-chloropyridine can be adapted for the synthesis of this compound from 3-hydroxypyridine, with appropriate modifications to account for the different starting material and its reactivity.

Materials:

-

3-Chloropyridine (or 3-Hydroxypyridine)

-

Trifluoroacetic anhydride

-

Concentrated nitric acid

-

Potassium cyanide (KCN)

-

Sodium acetate (NaOAc)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane (for elution)

Procedure:

-

In a reaction flask, add trifluoroacetic anhydride (e.g., 10 ml, 42 mmol).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 3-chloropyridine (e.g., 17 mmol) to the cooled trifluoroacetic anhydride.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Cool the mixture again in an ice bath and slowly add concentrated nitric acid (e.g., 1.9 ml, 36 mmol).

-

Allow the solution to stir at room temperature for 2-3 hours.

-

In a separate beaker, prepare a cold aqueous solution of potassium cyanide (e.g., 8.4 g) and sodium acetate (e.g., 8.1 g).

-

Slowly add the reaction mixture dropwise to the cold cyanide solution.

-

Allow the reaction to proceed for 12 hours. The pH of the solution should be approximately 6-7.

-

Extract the reaction mixture with dichloromethane (3 x volume).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under vacuum.

-

Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and n-hexane as the eluent, to obtain the final product.[3]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of cyano and hydroxyl groups provides handles for further functionalization, leading to compounds with diverse biological activities. Cyanopyridine derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.

Role as a Kinase Inhibitor Intermediate

Recent research has highlighted the potential of cyanopyridine-based compounds as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Notably, derivatives of this compound are being investigated as inhibitors of PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology.

The synthesis of these kinase inhibitors often involves a multi-step process where this compound serves as a key starting material or intermediate. The general workflow for the development of such inhibitors is depicted below.

Caption: A generalized workflow for the synthesis of kinase inhibitors using this compound as a starting material.

Inhibition of the PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive therapeutic target. Cyanopyridine derivatives have been shown to inhibit PIM-1 kinase activity, thereby disrupting downstream signaling pathways that promote cancer cell growth.

The following diagram illustrates a simplified representation of the PIM-1 kinase signaling pathway and the point of inhibition by cyanopyridine-based compounds.

Caption: A simplified diagram of the PIM-1 kinase signaling pathway, indicating the inhibitory action of cyanopyridine-based compounds.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and professionals in the field of drug development. Its well-defined molecular properties and amenability to chemical modification make it an ideal starting point for the synthesis of complex bioactive molecules. The growing body of evidence supporting the role of cyanopyridine derivatives as potent kinase inhibitors underscores the importance of this compound in the ongoing quest for novel and effective cancer therapeutics. This guide provides a foundational resource to facilitate further research and innovation in this exciting area.

References

Solubility of 2-Cyano-3-hydroxypyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyano-3-hydroxypyridine, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive publicly available quantitative data on its solubility in various organic solvents, this document focuses on presenting the known solubility information and provides detailed experimental protocols for its determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound in relevant solvent systems, aiding in process development, formulation, and purification strategies.

Introduction

This compound is a pivotal building block in the synthesis of a range of pharmaceutically active compounds. Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, yield, purification methods such as recrystallization, and the formulation of final drug products. A thorough understanding of its solubility profile is therefore essential for efficient and scalable chemical processes.

This guide summarizes the currently available solubility data for this compound and provides a detailed, adaptable experimental protocol for researchers to determine its solubility in solvents of interest.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Melting Point | 211-212 °C (decomposes) | [2] |

| Water Solubility | 66 g/L (at 20 °C) | [2] |

| Appearance | White to almost white powder/crystal |

Solubility Data

Table 2: Known Solubility of this compound

| Solvent | CAS Number | Type | Solubility | Temperature (°C) | Reference |

| Water | 7732-18-5 | Polar Protic | 66 g/L | 20 | [2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar Aprotic | Sparingly Soluble | Not Specified | |

| Methanol | 67-56-1 | Polar Protic | Slightly Soluble | Not Specified |

The polar nature of this compound, conferred by the hydroxyl, cyano, and pyridine nitrogen groups, suggests a higher affinity for polar solvents. This is consistent with its substantial water solubility and slight solubility in methanol. Its limited solubility in non-polar organic solvents can be inferred from its structure.

Experimental Protocol for Solubility Determination

The following section details a generalized protocol for the experimental determination of the solubility of this compound in organic solvents. The equilibrium shake-flask method is described, which is a reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors, primarily the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature. The logical relationship between these factors is illustrated below.

Caption: Factors influencing the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the public domain, this guide provides the available information and, more importantly, a robust experimental framework for its determination. The provided protocol for the shake-flask method offers a reliable means for researchers to generate the specific solubility data required for their work. Understanding the interplay of solute and solvent properties, as outlined, will further aid in the rational selection of solvents for the synthesis, purification, and formulation of this important pharmaceutical intermediate.

References

In-Depth Technical Guide to 3-Hydroxy-2-Pyridinecarbonitrile: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-hydroxy-2-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, a proposed synthetic route with a detailed experimental protocol, and a review of the known biological activities of related cyanopyridine derivatives, suggesting potential avenues for future research.

Chemical and Physical Properties

3-Hydroxy-2-pyridinecarbonitrile, also known as 2-cyano-3-hydroxypyridine, is a substituted pyridine derivative with the molecular formula C₆H₄N₂O.[1] Its structure incorporates a hydroxyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring, which contribute to its distinct chemical reactivity and potential for biological interactions.

Table 1: Physical and Chemical Properties of 3-Hydroxy-2-Pyridinecarbonitrile

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| CAS Number | 932-35-4 | [1] |

| IUPAC Name | 3-hydroxypyridine-2-carbonitrile | [1] |

| Melting Point | 316°C (lit.) | |

| Boiling Point | 163°C | |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 56.9 Ų | [1] |

| Appearance | Yellow to Dark Yellow Solid |

Spectral Data

The structural elucidation of 3-hydroxy-2-pyridinecarbonitrile is supported by various spectroscopic techniques. While a complete set of publicly available, detailed spectra is limited, the expected spectral characteristics are summarized below based on data for closely related compounds and general principles of spectroscopy.

Table 2: Spectral Data of 3-Hydroxy-2-Pyridinecarbonitrile

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule, including the carbon of the nitrile group and the five carbons of the pyridine ring. The chemical shifts would reflect the electronic environment of each carbon. |

| FTIR | Characteristic absorption bands for the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, and C=C and C=N stretching vibrations of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 120.11). Fragmentation patterns would likely involve the loss of CO, HCN, or other small neutral molecules. |

Synthesis of 3-Hydroxy-2-Pyridinecarbonitrile

Proposed Synthetic Workflow

The proposed synthesis involves the activation of the pyridine ring of 3-hydroxypyridine, followed by nucleophilic attack by a cyanide source.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the cyanation of pyridine derivatives and should be optimized for specific laboratory conditions.

Materials:

-

3-Hydroxypyridine

-

Trifluoroacetic anhydride (TFAA)

-

Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)

-

Sodium acetate (NaOAc)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of 3-Hydroxypyridine: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-hydroxypyridine (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 1 hour.

-

Cyanation Reaction: In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) and sodium acetate (1.5 equivalents) in water. Cool this solution to 0°C. Slowly add the activated 3-hydroxypyridine solution to the cyanide solution dropwise, ensuring the temperature remains below 5°C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-hydroxy-2-pyridinecarbonitrile.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Activity and Potential Applications

While specific studies on the biological activity of 3-hydroxy-2-pyridinecarbonitrile are limited, the broader class of cyanopyridine derivatives has demonstrated a wide range of pharmacological effects, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Numerous studies have reported the antiproliferative activity of cyanopyridine derivatives against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases. For instance, certain 3-cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in several human cancers.[6]

Enzyme Inhibition

The cyanopyridine scaffold is a versatile pharmacophore for the design of enzyme inhibitors. Derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and kinases.[6][7] The ability of the nitrile and hydroxyl groups to participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site makes 3-hydroxy-2-pyridinecarbonitrile an interesting candidate for screening against a variety of enzymatic targets.

Potential Signaling Pathway Involvement

Given the reported activity of related compounds as kinase inhibitors, it is plausible that 3-hydroxy-2-pyridinecarbonitrile could modulate intracellular signaling pathways that are critical for cell growth, differentiation, and survival. A potential, generalized signaling pathway that could be targeted is depicted below.

Conclusion

3-Hydroxy-2-pyridinecarbonitrile is a versatile heterocyclic compound with potential applications in drug discovery and materials science. This guide has provided a summary of its known physical and chemical properties, a proposed synthetic route, and an overview of the biological activities associated with the cyanopyridine scaffold. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in the areas of oncology and enzyme inhibition. The detailed experimental protocols and structured data presented herein aim to facilitate future investigations into this promising molecule.

References

- 1. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyridinecarbonitrile [webbook.nist.gov]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Cyanopyridine Compounds

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of cyanopyridine compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the seminal synthetic methodologies, key historical milestones, and the ever-expanding role of cyanopyridines in medicinal chemistry and materials science. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and visualizes complex biological pathways and experimental workflows.

A Historical Perspective: From Pyridine's Discovery to the Introduction of the Cyano Group

The story of cyanopyridines is intrinsically linked to the history of its parent heterocycle, pyridine. The journey began in the mid-19th century when Scottish chemist Thomas Anderson, in the late 1840s, first isolated pyridine by heating animal bones to high temperatures.[1] It took several more decades for the cyclic structure of pyridine to be elucidated, a feat accomplished independently by Wilhelm Körner and James Dewar around the 1860s.[1]

The late 19th and early 20th centuries witnessed significant advancements in synthetic organic chemistry, laying the groundwork for the creation of functionalized pyridine derivatives. While the exact first synthesis of a cyanopyridine is not definitively documented in a single seminal publication, early methods for introducing the cyano group to aromatic rings were being developed during this period. One of the earliest documented methods for the synthesis of a cyanopyridine derivative is a patent filed in 1945, which describes the preparation of 2-cyanopyridine through the reaction of cyanogen with 1,3-dienes.

A significant breakthrough in the industrial production of the parent cyanopyridines (2-, 3-, and 4-cyanopyridine) came with the development of the vapor-phase ammoxidation of picolines (methylpyridines).[2] This process, which involves reacting a picoline with ammonia and air over a catalyst at elevated temperatures, remains a cornerstone of industrial cyanopyridine synthesis.[3][4][5]

Key Synthetic Methodologies: A Chronological Overview

The synthetic repertoire for accessing cyanopyridine scaffolds has expanded considerably over the years, offering chemists a range of strategies to tailor these molecules for specific applications.

Early Methods: Dehydration and Nucleophilic Substitution

One of the classical and straightforward methods for the synthesis of 3-cyanopyridine (nicotinonitrile) is the dehydration of nicotinamide.[6] This reaction is typically carried out using a strong dehydrating agent like phosphorus pentoxide.[6]

Another foundational approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide salt. The Rosenmund-von Braun reaction, traditionally used for the cyanation of aryl halides, was adapted for the synthesis of cyanopyridines from halopyridines using copper(I) cyanide at high temperatures.

Modern Innovations: Catalysis and Multi-Component Reactions

The latter half of the 20th century and the dawn of the 21st century have seen the advent of more sophisticated and efficient synthetic methods. Palladium-catalyzed cross-coupling reactions, for instance, have provided milder and more versatile routes to cyanopyridines from chloropyridines, using sources like potassium ferrocyanide to avoid highly toxic cyanides.

Furthermore, one-pot multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of highly substituted 2-amino-3-cyanopyridine derivatives.[1][7] These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate, often under microwave irradiation to accelerate the reaction and improve yields.[1]

Quantitative Data on Cyanopyridine Synthesis

The following tables summarize key quantitative data for various synthetic routes to cyanopyridine compounds, allowing for a direct comparison of their efficiency.

| Method | Starting Material | Reagents | Conditions | Yield (%) | Reference |

| Dehydration | Nicotinamide | Phosphorus pentoxide | 15-20 mm Hg, vigorous heating | 83-84 | [6] |

| Ammoxidation | 4-Methylpyridine | Ammonia, Air, Catalyst | 330-450 °C, 0.020-0.070 KPa | >98 | [3][4] |

| Direct Cyanation | Pyridine | Nitric acid, Trifluoroacetic anhydride, KCN | 0 °C to room temperature | Average 52 | [8] |

| One-pot MCR | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Microwave irradiation | 7-9 minutes | 72-86 | [1] |

Experimental Protocols

Synthesis of 3-Cyanopyridine by Dehydration of Nicotinamide[6]

-

Materials:

-

Nicotinamide (powdered)

-

Phosphorus pentoxide

-

Ether or Acetone

-

-

Procedure:

-

In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

-

Stopper the flask and shake to mix the powders thoroughly.

-

Connect the flask to an 80-cm air condenser arranged for distillation, with a 125-ml Claisen flask immersed in an ice-salt bath as the receiver.

-

Reduce the pressure to 15–20 mm Hg.

-

Heat the mixture with a large, free flame, moving it to melt the material as rapidly as possible.

-

Heat the mixture vigorously until no more product distills over (approximately 15–20 minutes).

-

Allow the apparatus to cool.

-

Rinse the product from the condenser and tube with ether or acetone.

-

Combine the washings with the distillate.

-

If ether was used, distill off the ether on a steam bath. If acetone was used, remove it by distillation under reduced pressure.

-

Distill the remaining product at atmospheric pressure using an air condenser.

-

Collect the fraction boiling at 205–208 °C. The product will solidify upon cooling (melting point 50–51 °C).

-

One-pot Synthesis of 2-Amino-3-cyanopyridine Derivatives via Microwave-Assisted MCR[1]

-

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (95%)

-

-

Procedure:

-

In a dry 25 mL flask, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a refluxing apparatus.

-

Irradiate the mixture for 7-9 minutes.

-

After the reaction is complete, wash the mixture with a small amount of ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

-

Cyanopyridines in Drug Discovery: Targeting Key Signaling Pathways

Cyanopyridine derivatives have emerged as privileged scaffolds in modern drug discovery, exhibiting a wide range of biological activities. Their ability to act as inhibitors of key enzymes in cellular signaling pathways has made them attractive candidates for the development of novel therapeutics, particularly in oncology.

Inhibition of PIM-1 Kinase

The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[2][9] Its overexpression is associated with various cancers.[10] Cyanopyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase.[11][12] They typically act by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of its downstream targets.

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridines.

Modulation of Survivin